Plasma Polymerization Deposition Rate: Diallyldimethylsilane vs. Allyltrimethylsilane
Under identical plasma polymerization conditions, the average deposition rate of plasma-polymerized Diallyldimethylsilane (DADMS) was measured at 0.8-fold that of allyltrimethylsilane [1]. This indicates that DADMS is less volatile and/or more efficiently retained in the plasma phase, which is a critical parameter for controlling film thickness and uniformity in thin-film applications.
| Evidence Dimension | Plasma Polymerization Deposition Rate |
|---|---|
| Target Compound Data | Average deposition rate was 0.8-fold higher than the baseline compound. |
| Comparator Or Baseline | Allyltrimethylsilane (baseline deposition rate: 3.43 μg/min) |
| Quantified Difference | 0.8-fold higher (relative value) |
| Conditions | Plasma polymerization at 100 W RF power and 100 Pa vapor pressure |
Why This Matters
This difference in deposition rate directly impacts process optimization for thin-film coatings, enabling more precise control over film growth kinetics.
- [1] Kurosawa, S., Aizawa, H., Miyake, J., Yoshimoto, M., Hilborn, J., & Talib, Z. A. (2002). Detection of deposition rate of plasma-polymerized silicon-containing films by quartz crystal microbalance. Thin Solid Films, 420-421, 1-6. View Source
